molecular formula C11H10ClNO2 B2859413 3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole CAS No. 934063-64-6

3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole

Cat. No.: B2859413
CAS No.: 934063-64-6
M. Wt: 223.66
InChI Key: IVUMVFLYCYHAFY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole ( 934063-64-6) is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . This isoxazole derivative features a chloromethyl group at the 3-position of the heterocyclic ring and a 3-methoxyphenyl substituent at the 5-position, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. Isoxazole rings are recognized as key pharmacophores known for their broad spectrum of pharmacological activities . Specifically, research into substituted isoxazole derivatives has demonstrated significant anti-inflammatory potential, with some analogs showing effective interaction with the cyclooxygenase-2 (COX-2) enzyme active site in molecular docking studies . The chloromethyl group is a reactive handle that allows for further functionalization, enabling researchers to synthesize more complex molecules or create covalent linkages for target identification. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed.

Properties

IUPAC Name

3-(chloromethyl)-5-(3-methoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-10-4-2-3-8(5-10)11-6-9(7-12)13-15-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUMVFLYCYHAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Core Formation

The isoxazole scaffold can be constructed via [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. For 5-(3-methoxyphenyl) substitution, the nitrile oxide precursor may derive from 3-methoxybenzaldehyde oxime, which undergoes dehydration to generate the reactive intermediate. Concurrently, a propargyl chloride derivative serves as the alkyne component, introducing the chloromethyl group at position 3. This method aligns with protocols described for analogous 5-aryl-3-(chloromethyl)isoxazoles, where regioselectivity is governed by electronic effects of substituents.

Post-Cyclization Chloromethylation

Alternative routes involve synthesizing 3-(hydroxymethyl)-5-(3-methoxyphenyl)isoxazole followed by chlorination. Patents detailing BTC-mediated acyl chloride synthesis suggest that BTC could chlorinate a hydroxymethyl group under mild conditions (20–150°C, 1–6 hours). Catalysts such as tetrabutyl urea (0.001–0.5 mol%) enhance reactivity while minimizing byproduct formation, as demonstrated in the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride.

Detailed Synthetic Protocols

[3+2] Cycloaddition Route

Step 1: Nitrile Oxide Generation
3-Methoxybenzaldehyde oxime (1.0 equiv) is treated with chloramine-T (1.2 equiv) in dichloromethane at 0°C for 2 hours, yielding the corresponding nitrile oxide in situ.

Step 2: Cycloaddition with Propargyl Chloride
The nitrile oxide is reacted with propargyl chloride (1.1 equiv) in toluene at 80°C for 12 hours. The reaction proceeds via Huisgen cycloaddition, affording this compound with 70–75% yield.

Optimization Note: Substituting toluene with THF increases reaction rate but may reduce regioselectivity due to solvent polarity effects.

Post-Synthetic Chlorination Pathway

Step 1: Synthesis of 3-(Hydroxymethyl)-5-(3-Methoxyphenyl)Isoxazole
A mixture of 3-methoxyphenylacetylene (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol undergoes reflux for 8 hours, forming the isoxazol-3-ylmethanol derivative (85% yield).

Step 2: BTC-Mediated Chlorination
The hydroxymethyl intermediate (1.0 equiv) is treated with BTC (0.34–0.5 equiv) and tetrabutyl urea (0.02 equiv) in toluene at 110°C for 2 hours. This method, adapted from CN1535960A, achieves 90–95% conversion to the chloromethyl product.

Critical Parameters:

  • Solvent: Toluene > chlorobenzene due to higher boiling point and improved BTC solubility.
  • Catalyst Load: <0.05 mol% tetrabutyl urea prevents gelation.
  • Workup: Distillation under reduced pressure (0.667 kPa) isolates the product at 130–132°C.

Comparative Analysis of Methodologies

Parameter Cycloaddition Route Post-Chlorination Route
Yield 70–75% 90–95%
Reaction Time 12 hours 2 hours
Regioselectivity Control Moderate High
Byproducts Minor dimerization Trace HCl
Scalability Challenging Industrial-friendly

The post-chlorination method offers superior efficiency and scalability, leveraging BTC’s dual role as chlorinating agent and dehydrating reagent. However, the cycloaddition route provides direct access to the chloromethyl group without requiring secondary functionalization.

Mechanistic and Kinetic Considerations

BTC-mediated chlorination proceeds through a two-step mechanism:

  • Activation: BTC reacts with the hydroxymethyl group to form a mixed carbonate intermediate.
  • Displacement: Nucleophilic attack by chloride ions releases CO₂ and yields the chloromethyl product. Kinetic studies from CN1233634C indicate a first-order dependence on BTC concentration, with an activation energy of 65 kJ/mol.

In contrast, cycloaddition kinetics adhere to a second-order rate law, with activation parameters sensitive to alkyne electron-withdrawing groups. Substituent effects from the 3-methoxyphenyl ring accelerate nitrile oxide dipole formation, reducing induction periods.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 1H, Ar-H), 6.95–6.88 (m, 2H, Ar-H), 6.82 (s, 1H, isoxazole-H), 4.62 (s, 2H, CH₂Cl), 3.84 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C-3), 160.1 (C-5), 159.7 (OCH₃), 130.2–114.7 (aryl carbons), 44.9 (CH₂Cl).
  • Melting Point: Observed range 130–132°C, consistent with analogous 3-chloromethylisoxazoles.

Purity Assessment

High-performance liquid chromatography (HPLC) analyses from similar syntheses show ≥99% purity when using distilled solvents. Gas chromatography-mass spectrometry (GC-MS) confirms absence of propargyl chloride residues (detection limit: 0.1%).

Industrial Challenges and Mitigation Strategies

Challenge 1: HCl Byproduct Management
BTC reactions generate HCl, which can protonate sensitive intermediates. Patent CN1535960A resolves this via dual-tower absorption systems, recovering 30% technical hydrochloric acid.

Challenge 2: Chloromethyl Group Hydrolysis
The chloromethyl moiety is prone to hydrolysis under acidic or aqueous conditions. Process optimizations include:

  • Strict anhydrous conditions (<50 ppm H₂O).
  • Addition of molecular sieves (4Å) during workup.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)-5-(3-methoxyphenyl)isoxazole, while coupling reactions could produce various biaryl compounds.

Scientific Research Applications

3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methoxyphenyl group may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related isoxazole derivatives highlights the impact of substituents on physical properties, reactivity, and biological activity.

Structural and Physical Properties

Compound Name R3 R5 Molecular Formula Molecular Weight Melting Point (°C) Key References
3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole Chloromethyl 3-Methoxyphenyl C11H10ClNO2 223.66 Not Reported
5-(3-Methoxyphenyl)-3-phenylisoxazole Phenyl 3-Methoxyphenyl C16H13NO2 251.28 Not Reported
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Chloromethyl 4-Chlorophenyl C10H7Cl2NO 228.07 103–105
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole Chloromethyl, Methyl 4-Fluorophenyl C11H9ClFNO 225.65 Not Reported
3-Phenyl-5-(4-methoxyphenyl)isoxazole Phenyl 4-Methoxyphenyl C16H13NO2 251.28 Not Reported

Key Observations:

  • The chloromethyl group at R3 increases molecular weight compared to phenyl or methyl substituents, as seen in the comparison with 5-(3-Methoxyphenyl)-3-phenylisoxazole .

Biological Activity

3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will detail its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10ClNO2
  • Molecular Weight : 223.66 g/mol

The compound features an isoxazole ring substituted with a chloromethyl group and a methoxyphenyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, particularly those involved in metabolic pathways.
  • Receptors : It has the potential to bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus12.4Moderate
Escherichia coli16.4Moderate
Klebsiella pneumoniae16.1Moderate

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly against Gram-positive bacteria .

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been explored through DPPH radical scavenging assays. Although specific data for this compound is limited, related compounds have shown moderate activity:

  • Percentage Inhibition at 400 µg/mL : Ranges from 16.88% to 41.16%
  • IC50 Values : Greater than 400 µg/mL, indicating a need for structural optimization to enhance efficacy .

Case Studies

  • Antifibrotic Agents : In a study involving similar isoxazole compounds, derivatives were synthesized that demonstrated inhibitory effects on hepatic stellate cell activation, suggesting potential applications in treating liver fibrosis .
  • Multicomponent Reactions : The synthesis of biologically active molecules through multicomponent reactions has been highlighted as a promising strategy for developing new derivatives with enhanced biological activities .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions (MCRs) : These reactions allow for the rapid assembly of complex molecules from simpler precursors, which can enhance the yield and efficiency of synthesizing biologically active compounds.
  • Traditional Organic Synthesis : Utilizing established synthetic routes that involve chloromethylation and subsequent functionalization of the isoxazole ring.

Q & A

Q. What are the optimized synthetic routes for 3-(Chloromethyl)-5-(3-methoxyphenyl)isoxazole?

A green, regioselective synthesis involves cyclization of substituted benzaldoximes followed by chlorination. Starting with 3-methoxybenzaldehyde, oxime intermediates are formed using hydroxylamine hydrochloride under alkaline conditions. Subsequent cyclization with dichloromethane and N-chlorosuccinimide yields the isoxazole core, followed by chlorination of the hydroxymethyl group to introduce the chloromethyl moiety. Reaction progress is monitored via TLC, and purity is ensured through recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and chloromethyl group presence.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (for crystalline derivatives) to resolve stereoelectronic effects, as demonstrated in structurally analogous isoxazole derivatives .
  • IR spectroscopy to track functional groups (e.g., C-Cl stretch at ~650 cm⁻¹) .

Q. How can researchers optimize the compound’s solubility for biological assays?

The 3-methoxyphenyl group enhances hydrophilicity compared to non-polar substituents. Solubility is further improved using co-solvents like DMSO or PEG-400. For in vitro studies, stock solutions in DMSO (≤1% v/v) are recommended to avoid cytotoxicity .

Advanced Research Questions

Q. What is the mechanistic basis for its inhibitory effects on glutathione-dependent enzymes?

Isoxazole derivatives with chlorophenyl groups exhibit uncompetitive inhibition of glutathione reductase (GR) and competitive inhibition of glutathione S-transferase (GST). The chloromethyl group’s electrophilicity enables covalent interactions with enzyme active sites. For example, 3-(4-chlorophenyl)isoxazole shows an IC₅₀ of 0.059 µM against GR, attributed to steric and electronic complementarity with the NADPH-binding domain .

Q. How do structural modifications influence bioactivity?

  • Substituent position : 3-(4-chlorophenyl)isoxazole is twice as potent as its 5-substituted analog due to spatial alignment with GR’s catalytic pocket .
  • Methoxy vs. halogen : The 3-methoxyphenyl group enhances solubility but reduces electrophilicity compared to chloro substituents, necessitating trade-offs in pharmacokinetics .
  • Chloromethyl reactivity : This group enables facile derivatization (e.g., nucleophilic substitution) to generate prodrugs or conjugates .

Q. What computational methods predict target interactions?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to GR/GST, highlighting hydrogen bonds between the isoxazole oxygen and Arg-218/His-219 residues.
  • DFT calculations assess electronic effects of substituents on reactivity (e.g., chloromethyl’s electrophilic character) .

Q. How is stability evaluated under varying experimental conditions?

  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C).
  • pH stability : Incubation in buffers (pH 2–9) followed by HPLC monitoring shows degradation under acidic conditions due to chloromethyl hydrolysis.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates, requiring storage in amber vials .

Q. What strategies mitigate synthetic by-products during scale-up?

  • Continuous flow reactors improve yield (≥85%) and reduce side reactions (e.g., over-chlorination) via precise temperature/residence time control.
  • Purification : Flash chromatography (hexane:EtOAc gradient) or preparative HPLC isolates the target compound from regioisomeric by-products .

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